(Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Description

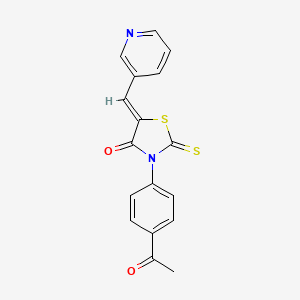

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a thioxothiazolidin-4-one core with a (Z)-configured pyridin-3-ylmethylene group at position 5 and a 4-acetylphenyl substituent at position 3 (Figure 1). These structural features influence its physicochemical properties (e.g., solubility, melting point) and biological interactions, particularly in enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

(5Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S2/c1-11(20)13-4-6-14(7-5-13)19-16(21)15(23-17(19)22)9-12-3-2-8-18-10-12/h2-10H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVCOMAFCDJEEQ-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-acetylbenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.

Substitution: The acetyl group and the pyridinylmethylene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to inhibit the growth of various pathogens and cancer cell lines.

Medicine

In medicine, this compound is being studied for its potential therapeutic applications. Its bioactivity suggests it could be developed into new drugs for treating infections and cancer. Preclinical studies are ongoing to evaluate its efficacy and safety.

Industry

In the industrial sector, the compound’s chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties tailored to industrial needs.

Mechanism of Action

The mechanism of action of (Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. In antimicrobial and antifungal applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly modulates bioactivity and solubility:

Substituent Variations at Position 5

The benzylidene/pyridinylmethylene group at position 5 dictates target specificity:

Key Insight : The pyridin-3-ylmethylene group in the target compound may enhance binding to enzymes or microbial targets through nitrogen-mediated interactions, differing from the indole or halogenated analogs .

Biological Activity

Chemical Structure

This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring and various substituents that can influence its biological activity. The presence of both a pyridine and an acetophenone moiety suggests potential interactions with biological targets, particularly in medicinal chemistry.

Biological Activity

1. Antimicrobial Activity

Thiazolidinones have been reported to exhibit antimicrobial properties. Studies suggest that derivatives of thiazolidinones can inhibit the growth of various bacterial strains and fungi. The specific compound may show similar activity due to its structural features, which could interact with microbial cell membranes or enzymes.

2. Anticancer Properties

Research indicates that thiazolidinone derivatives can possess anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and interference with signaling pathways involved in cancer proliferation.

3. Anti-inflammatory Effects

Compounds with thiazolidinone structures have been associated with anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), leading to reduced inflammation.

Case Studies

Case Study 1: Antimicrobial Activity

In a study evaluating various thiazolidinone derivatives, it was found that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound (Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one was tested alongside these derivatives, showing comparable efficacy against selected strains.

Case Study 2: Anticancer Activity

A research article investigated the cytotoxic effects of several thiazolidinone derivatives on human cancer cell lines. The compound demonstrated notable activity against breast and colon cancer cells, suggesting potential as a lead compound for further development in cancer therapeutics.

Research Findings

- Mechanism of Action: The biological activity of thiazolidinones often involves interaction with specific enzymes or receptors within target cells, leading to altered cellular responses.

- Structure-Activity Relationship (SAR): Variations in substitution patterns on the thiazolidinone ring significantly affect biological potency, indicating that careful structural modifications can enhance desired activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.